molecular formula C20H36NO4P B571312 (R)-FTY-720 Phosphonate CAS No. 1142015-26-6

(R)-FTY-720 Phosphonate

Cat. No.: B571312
CAS No.: 1142015-26-6
M. Wt: 385.485
InChI Key: XDSPSYJWGHPIAZ-HXUWFJFHSA-N
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Description

®-FTY-720 Phosphonate, also known as Fingolimod Phosphonate, is a derivative of the immunomodulating drug Fingolimod. This compound is of significant interest due to its potential therapeutic applications, particularly in the treatment of multiple sclerosis and other autoimmune diseases. The phosphonate group in ®-FTY-720 Phosphonate enhances its biological activity and stability, making it a valuable compound for scientific research and pharmaceutical development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-FTY-720 Phosphonate typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available Fingolimod.

    Phosphonation: The key step involves the introduction of the phosphonate group. This can be achieved through a reaction with a suitable phosphonating agent such as diethyl phosphite in the presence of a base like sodium hydride.

    Purification: The product is then purified using techniques such as column chromatography to obtain the desired ®-FTY-720 Phosphonate.

Industrial Production Methods

In an industrial setting, the production of ®-FTY-720 Phosphonate would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, using larger reactors, and employing automated purification systems. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions

®-FTY-720 Phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

    Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.

    Substitution: The phosphonate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the phosphonate group under basic conditions.

Major Products

    Oxidation: Phosphonic acids.

    Reduction: Phosphine oxides.

    Substitution: Various substituted phosphonates depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, ®-FTY-720 Phosphonate is used as a building block for synthesizing more complex molecules. Its unique reactivity makes it a valuable intermediate in organic synthesis.

Biology

Biologically, ®-FTY-720 Phosphonate is studied for its effects on immune cells. It has been shown to modulate the activity of lymphocytes, which are crucial in the immune response.

Medicine

In medicine, ®-FTY-720 Phosphonate is being investigated for its potential to treat autoimmune diseases such as multiple sclerosis. Its ability to cross the blood-brain barrier and modulate immune responses makes it a promising therapeutic agent.

Industry

Industrially, ®-FTY-720 Phosphonate can be used in the development of new pharmaceuticals. Its stability and biological activity make it an attractive candidate for drug development.

Mechanism of Action

®-FTY-720 Phosphonate exerts its effects by modulating the sphingosine-1-phosphate (S1P) receptor. This receptor is involved in the regulation of immune cell trafficking. By binding to the S1P receptor, ®-FTY-720 Phosphonate prevents lymphocytes from leaving lymph nodes, thereby reducing their presence in the central nervous system and mitigating autoimmune attacks.

Comparison with Similar Compounds

Similar Compounds

    Fingolimod: The parent compound of ®-FTY-720 Phosphonate, used in the treatment of multiple sclerosis.

    Siponimod: Another S1P receptor modulator with similar therapeutic applications.

    Ozanimod: A newer S1P receptor modulator with improved selectivity and fewer side effects.

Uniqueness

®-FTY-720 Phosphonate is unique due to its enhanced stability and biological activity compared to its parent compound, Fingolimod. The presence of the phosphonate group allows for more diverse chemical modifications and potentially improved therapeutic profiles.

Properties

CAS No.

1142015-26-6

Molecular Formula

C20H36NO4P

Molecular Weight

385.485

IUPAC Name

[(3R)-3-amino-3-(hydroxymethyl)-5-(4-octylphenyl)pentyl]phosphonic acid

InChI

InChI=1S/C20H36NO4P/c1-2-3-4-5-6-7-8-18-9-11-19(12-10-18)13-14-20(21,17-22)15-16-26(23,24)25/h9-12,22H,2-8,13-17,21H2,1H3,(H2,23,24,25)/t20-/m1/s1

InChI Key

XDSPSYJWGHPIAZ-HXUWFJFHSA-N

SMILES

CCCCCCCCC1=CC=C(C=C1)CCC(CCP(=O)(O)O)(CO)N

Synonyms

P-[(3R)-3-Amino-3-(hydroxymethyl)-5-(4-octylphenyl)pentyl]phosphonic Acid

Origin of Product

United States

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